molecular formula C20H43NO B12660028 2-(Hexadecylmethylamino)propanol CAS No. 85154-19-4

2-(Hexadecylmethylamino)propanol

Cat. No.: B12660028
CAS No.: 85154-19-4
M. Wt: 313.6 g/mol
InChI Key: GMIJAQKASIFZNY-UHFFFAOYSA-N
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Description

2-(Hexadecylmethylamino)propanol is an organic compound with the molecular formula C20H43NO. It is a derivative of propanol, where a hexadecylmethylamino group is attached to the second carbon atom of the propanol backbone. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexadecylmethylamino)propanol typically involves the reaction of hexadecylamine with epichlorohydrin, followed by a ring-opening reaction with methylamine. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.

    Solvent: Common solvents like ethanol or methanol are used to dissolve the reactants.

    Catalyst: Acidic or basic catalysts may be employed to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Hexadecylmethylamino)propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups like halides or esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Substitution Reagents: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Secondary amines.

    Substitution Products: Halides or esters.

Scientific Research Applications

2-(Hexadecylmethylamino)propanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of cosmetics, detergents, and emulsifiers due to its surfactant properties.

Mechanism of Action

The mechanism of action of 2-(Hexadecylmethylamino)propanol involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: Another propanol derivative with similar surfactant properties.

    Hexadecyltrimethylammonium bromide: A quaternary ammonium compound with strong surfactant properties.

    Cetyl alcohol: A long-chain fatty alcohol used in cosmetics and pharmaceuticals.

Uniqueness

2-(Hexadecylmethylamino)propanol is unique due to its specific combination of a long alkyl chain and an amino group, which provides both hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and emulsifying agent in various applications.

Properties

CAS No.

85154-19-4

Molecular Formula

C20H43NO

Molecular Weight

313.6 g/mol

IUPAC Name

2-[hexadecyl(methyl)amino]propan-1-ol

InChI

InChI=1S/C20H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(3)20(2)19-22/h20,22H,4-19H2,1-3H3

InChI Key

GMIJAQKASIFZNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN(C)C(C)CO

Origin of Product

United States

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